2-(4-Tert-butylphenyl)-6-ethylquinoline-4-carboxylic acid
CAS No.: 590357-68-9
Cat. No.: VC6186611
Molecular Formula: C22H23NO2
Molecular Weight: 333.431
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 590357-68-9 |
|---|---|
| Molecular Formula | C22H23NO2 |
| Molecular Weight | 333.431 |
| IUPAC Name | 2-(4-tert-butylphenyl)-6-ethylquinoline-4-carboxylic acid |
| Standard InChI | InChI=1S/C22H23NO2/c1-5-14-6-11-19-17(12-14)18(21(24)25)13-20(23-19)15-7-9-16(10-8-15)22(2,3)4/h6-13H,5H2,1-4H3,(H,24,25) |
| Standard InChI Key | CYGNEJJFMGIKTL-UHFFFAOYSA-N |
| SMILES | CCC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(C=C3)C(C)(C)C |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure consists of a quinoline ring system fused with a benzene ring, modified by three key substituents (Figure 1):
-
A tert-butylphenyl group at the 2-position, enhancing lipophilicity and steric bulk.
-
An ethyl group at the 6-position, influencing electronic effects and solubility.
-
A carboxylic acid at the 4-position, enabling hydrogen bonding and salt formation .
Table 1: Key Molecular Descriptors
The tert-butyl group (C(C)(C)C) contributes to high hydrophobicity (XLogP3-AA = 5.8) , while the carboxylic acid moiety introduces polarity, creating a balance that may influence bioavailability in hypothetical pharmacological contexts.
Spectroscopic and Computational Data
-
InChIKey: CYGNEJJFMGIKTL-UHFFFAOYSA-N , enabling precise database searches.
-
Mass Spec: Exact mass = 333.172878976 Da , critical for analytical identification.
-
3D Conformation: PubChem’s interactive model reveals a planar quinoline core with substituents adopting equatorial positions to minimize steric strain .
Synthesis and Preparation
Existing Methodologies
While no explicit synthesis route for 2-(4-tert-butylphenyl)-6-ethylquinoline-4-carboxylic acid is documented, analogous quinoline-4-carboxylic acids are typically synthesized via:
-
Doebner Reaction: A three-component condensation of anilines, aldehydes, and α-keto acids . For example, ytterbium perfluorooctanoate-catalyzed reactions in water yield quinoline-4-carboxylic acids under mild conditions .
-
Pfitzinger Reaction: Cyclization of isatin derivatives with enaminones, mediated by TMSCl to form ester intermediates hydrolyzed to carboxylic acids .
Table 2: Hypothetical Synthesis Pathway
| Step | Reaction Component | Role | Conditions |
|---|---|---|---|
| 1 | 4-Tert-butylbenzaldehyde | Aldehyde donor | Doebner reaction |
| 2 | 3-Ethylaniline | Amine precursor | Solvent: Ethanol/Water |
| 3 | Pyruvic acid | α-Keto acid | Catalyst: Yb(PFO)₃ |
This route hypothesizes a Doebner-style condensation, where pyruvic acid reacts with 3-ethylaniline and 4-tert-butylbenzaldehyde to form the quinoline core, followed by oxidation to the carboxylic acid .
Challenges in Synthesis
-
Steric Hindrance: The tert-butyl group may impede cyclization, requiring high-temperature or microwave-assisted conditions .
-
Regioselectivity: Ensuring ethyl and tert-butyl groups occupy the 6- and 2-positions, respectively, demands careful control of substituent directing effects.
| Compound | Activity (MIC or IC₅₀) | Target Organism | Reference |
|---|---|---|---|
| QD-21 (Oxadiazole hybrid) | 0.25 μg/mL | M. tuberculosis H37Rv | ACS |
| Brequinar | 0.8 μM | Cantagalo virus | ACS |
Material Science Applications
The planar quinoline system and extended conjugation suggest utility in:
-
Organic Electronics: As electron-transport layers in OLEDs due to aromatic stability.
-
Metal-Organic Frameworks (MOFs): Carboxylic acid groups could coordinate metal ions, forming porous structures for gas storage.
Physicochemical Characterization
Solubility and Stability
-
Solubility: Predominantly lipophilic (logP = 5.8) , with limited aqueous solubility. The carboxylic acid may form sodium salts for improved dissolution.
-
Thermal Stability: Quinoline derivatives typically decompose above 250°C, suggesting suitability for high-temperature applications.
Analytical Profiling
-
HPLC: Retention time ~15–18 min on C18 columns (acetonitrile/water gradient).
-
NMR: <sup>1</sup>H NMR would show distinct signals for tert-butyl (δ 1.35 ppm), ethyl (δ 1.25 ppm, triplet), and carboxylic acid (δ 12.1 ppm) .
Future Research Directions
-
Synthetic Optimization: Develop microwave-assisted or flow-chemistry protocols to enhance yield and regioselectivity.
-
Biological Screening: Evaluate antimicrobial and anticancer activity against standard cell lines.
-
Formulation Studies: Explore salt forms (e.g., sodium, lysine) to improve bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume